molecular formula C11H7BrClN B1521738 3-Bromo-5-(3-chlorophenyl)pyridine CAS No. 675590-26-8

3-Bromo-5-(3-chlorophenyl)pyridine

Cat. No. B1521738
M. Wt: 268.53 g/mol
InChI Key: YEFLJKWCTTZYOE-UHFFFAOYSA-N
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Description

“3-Bromo-5-(3-chlorophenyl)pyridine” is a chemical compound with the molecular formula C11H7BrClN . It has a molecular weight of 268.53700 .


Synthesis Analysis

While specific synthesis methods for “3-Bromo-5-(3-chlorophenyl)pyridine” were not found, there are general methods for synthesizing similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . Another method involves the addition of Grignard reagents to pyridine N-oxides .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(3-chlorophenyl)pyridine” consists of a pyridine ring substituted with a bromine atom at the 3rd position and a chlorophenyl group at the 5th position .


Physical And Chemical Properties Analysis

“3-Bromo-5-(3-chlorophenyl)pyridine” has a density of 1.525g/cm3, a boiling point of 340.2ºC at 760 mmHg, and a melting point of 85 °C . Its exact mass is 266.94500 .

Scientific Research Applications

Application in Antibacterial Studies

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: The molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed, synthesized, and analyzed for their drug-like molecule nature and in vitro analyses for their inhibition potentials against S. aureus and K. pneumoniae .
  • Methods of Application: The compounds were synthesized and their inhibition potentials were tested against S. aureus and K. pneumoniae .
  • Results: The compounds 24 and 27 have been identified as the high potential molecules in this series based on in vitro experiments. Compound 24 has zone of inhibition values of 15 ± 0.82 mm and 14 ± 0.7 mm, whilst compound 27 has zone of inhibition values of 18 ± 0.95 mm and 16 ± 0.82 mm against S. aureus and K. pneumoniae, respectively .

Application in Anti-Inflammatory Studies

  • Scientific Field: Pharmacology
  • Summary of Application: Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: Compound 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one (21) and compound 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one (22) were found to demonstrate significant activity .

Future Directions

While specific future directions for “3-Bromo-5-(3-chlorophenyl)pyridine” were not found, similar compounds like indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-bromo-5-(3-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClN/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFLJKWCTTZYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671934
Record name 3-Bromo-5-(3-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-chlorophenyl)pyridine

CAS RN

675590-26-8
Record name 3-Bromo-5-(3-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 1, Step 10, using 3,5-dibromo-pyridine and 3-chlorophenylboronic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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